molecular formula C5HBr2N3 B13099031 4,5-Dibromopyrimidine-2-carbonitrile

4,5-Dibromopyrimidine-2-carbonitrile

Cat. No.: B13099031
M. Wt: 262.89 g/mol
InChI Key: YSCROMQRTLLFAG-UHFFFAOYSA-N
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Description

4,5-Dibromopyrimidine-2-carbonitrile (CAS 1807235-33-1) is a chemical compound with the molecular formula C5HBr2N3 and a molecular weight of 262.89 g/mol . It is a pyrimidine derivative, a class of heterocyclic compounds that are fundamental structures in nucleic acids and have significant importance in medicinal chemistry. The specific combination of bromine substituents and a carbonitrile group on the pyrimidine ring makes this compound a valuable and versatile building block for organic synthesis . It is primarily used in research and development laboratories as a key intermediate for constructing more complex molecules. Pyrimidine-based scaffolds are widely investigated for their potential biological activities, and this compound serves as a crucial precursor in such exploratory syntheses. As a halogenated pyrimidine, it can undergo various cross-coupling reactions, allowing researchers to functionalize the core structure for creating targeted compound libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C5HBr2N3

Molecular Weight

262.89 g/mol

IUPAC Name

4,5-dibromopyrimidine-2-carbonitrile

InChI

InChI=1S/C5HBr2N3/c6-3-2-9-4(1-8)10-5(3)7/h2H

InChI Key

YSCROMQRTLLFAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)C#N)Br)Br

Origin of Product

United States

Preparation Methods

Pyrimidine Core Synthesis with Nitrile Functionality

The 2-carbonitrile group on pyrimidine rings is often introduced via:

  • Cyclization reactions involving amidines or guanidines with nitrile-containing precursors.
  • Direct substitution or functional group transformation on pre-formed pyrimidine derivatives.

Though specific methods for this compound are limited, analogous pyrrole and pyridine nitrile syntheses provide insights.

Halogenation (Bromination) of Pyrimidine Rings

Selective bromination at the 4- and 5-positions can be achieved by:

  • Using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
  • Controlling reaction conditions (temperature, solvent, base) to avoid over-bromination or side reactions.

Relevant Patent-Based Methodologies

A patent related to the preparation of halogenated pyrrole carbonitriles (EP0661263A2) describes a multi-step process involving:

  • Reaction of vinamidinium salts with glycine esters to form cyanopyrrole carboxylic acids.
  • Hydrolysis and subsequent bromination with controlled equivalents of brominating agents and bases at low temperatures (0–25°C).
  • Isolation by acidification and filtration.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Temperature (°C) Yield/Notes
1 Vinamidinium salt + glycine ester + base + solvent Formation of cyanopyrrole carboxylic acid intermediate 50–140 Controlled molar equivalents crucial
2 Hydrolysis with base + solvent Conversion to acid salt intermediate 25–90 Intermediate isolation step
3 Acid salt + brominating agent + base + solvent Bromination to tribromopyrrole carbonitrile 0–25 Precise molar ratios for selectivity
1 2-Aminopyridine + acetic anhydride + reflux Acetylation of amine group Reflux (~100) Molar ratio 1:1.5 optimal
2 Liquid bromine addition + water + NaOH Monobromination and precipitation 45–55 65% yield for 2-amino-5-bromopyridine
3 2-Amino-5-bromopyridine + HBr + NaNO2 + CuBr Diazotization and second bromination -5 to 15 2–5 hours reaction time

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromopyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Coupling Reactions: Often employ palladium catalysts and ligands under inert atmosphere conditions.

Major Products Formed:

    Substitution Reactions: Yield various substituted pyrimidines depending on the nucleophile used.

    Reduction Reactions: Produce amines or other reduced derivatives.

    Coupling Reactions: Result in biaryl or other coupled products.

Scientific Research Applications

4,5-Dibromopyrimidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Serves as a precursor for the development of bioactive molecules with potential therapeutic effects.

    Medicine: Investigated for its role in the synthesis of antiviral, anticancer, and antimicrobial agents.

    Industry: Utilized in the production of agrochemicals and materials science for developing new functional materials.

Mechanism of Action

The mechanism by which 4,5-Dibromopyrimidine-2-carbonitrile exerts its effects is largely dependent on its chemical reactivity. The bromine atoms and cyano group make it a versatile intermediate for various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The substituents on the pyrimidine ring significantly influence melting points, solubility, and reactivity. Key comparisons include:

Table 1: Physical and Structural Comparison
Compound Name Molecular Formula Melting Point (°C) Key Substituents Biological Activity (if reported)
4,5-Dibromopyrimidine-2-carbonitrile C₅HBr₂N₃ N/A Br (4,5), CN (2) N/A
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 300 OMe (aryl), SMe (2), CN (5) Not reported
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₄H₁₃N₃OS 266–268 Me (aryl), SMe (2), CN (5) Not reported
6-(1H-Indol-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile C₂₁H₁₂Cl₂N₆O N/A Indole, Cl (aryl), CN (5) 71.14% anti-inflammatory inhibition; MIC 12.5 µg/mL (antimicrobial)
4,6-Diamino-2-phenylpyrimidine-5-carbonitrile C₁₁H₁₀N₅ N/A NH₂ (4,6), Ph (2), CN (5) Not reported

Key Observations :

  • Melting Points: Methoxy-substituted derivatives (e.g., 300°C in ) exhibit higher melting points than alkyl-substituted analogs (266–268°C), likely due to hydrogen bonding or enhanced crystal packing .
  • Substituent Effects: Bromine atoms enhance electrophilicity, favoring NAS reactions, whereas amino groups (e.g., in 4,6-diamino derivatives) increase nucleophilicity .

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